Benzylthiouracil

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for abnormality of the thyroid gland.

RN given is for 6-benzyl-2-thiouracil in Chemline; a potent inhibitor of Toxoplasma gondii uridine phosphorylase

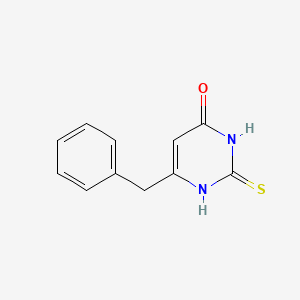

Structure

3D Structure

Properties

IUPAC Name |

6-benzyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXBXCRWXNESOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873587 | |

| Record name | 6-Benzyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6336-50-1 | |

| Record name | 6-Benzyl-2-thiouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6336-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylthiouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylthiouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6336-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6336-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Benzyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-benzyl-2-thiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLTHIOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ35LUM333 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzylthiouracil's Mechanism of Action in Thyroid Peroxidase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of benzylthiouracil as an inhibitor of thyroid peroxidase (TPO). As a member of the thiouracil class of antithyroid drugs, this compound plays a crucial role in the management of hyperthyroidism by impeding the synthesis of thyroid hormones. This document details the molecular interactions, kinetic properties, and the broader physiological impact of this compound on thyroid hormone production. It includes a summary of quantitative data for related compounds, detailed experimental protocols for assessing TPO inhibition, and visualizations of key pathways and workflows to support research and drug development efforts in this domain.

Introduction: The Role of Thyroid Peroxidase in Thyroid Hormone Synthesis

Thyroid peroxidase (TPO) is a membrane-bound glycoprotein enzyme located on the apical membrane of thyroid follicular cells. It is a key enzyme in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3)[1]. The synthesis of these hormones is a multi-step process critically dependent on the catalytic activity of TPO, which includes the oxidation of iodide, the iodination of tyrosine residues on the thyroglobulin protein, and the coupling of iodotyrosine molecules to form the thyroid hormones[2]. Given its central role, TPO is a primary target for antithyroid drugs in the treatment of hyperthyroidism[3].

This compound, a derivative of thiouracil, is an antithyroid agent that effectively inhibits the function of TPO[4]. Understanding its precise mechanism of action is paramount for the development of more potent and specific therapeutic agents with improved safety profiles.

Mechanism of Action of this compound on Thyroid Peroxidase

The primary mechanism of action of this compound, like other thiouracil derivatives, is the inhibition of thyroid peroxidase[5]. This inhibition disrupts the synthesis of thyroid hormones at several key steps.

2.1. Competitive Inhibition with Iodide:

Thiouracil derivatives act as competitive inhibitors of TPO, vieing with iodide for the enzyme's active site[5]. By binding to the oxidized heme group of TPO, this compound prevents the oxidation of iodide ions (I⁻) to iodine (I₂), a critical first step in the iodination process[6].

2.2. Inactivation of Thyroid Peroxidase:

Thiouracils can cause both reversible and irreversible inactivation of TPO[7]. The nature of the inactivation is dependent on the concentration of iodide.

-

Reversible Inhibition: At higher iodide concentrations, the drug is oxidized by the TPO-iodide system, leading to a transient inhibition. Once the drug is metabolized, TPO activity can resume[7].

-

Irreversible Inactivation: In the absence or at low concentrations of iodide, thiouracils can bind to the oxidized intermediate of TPO, leading to an irreversible inactivation of the enzyme[6].

2.3. Diversion of Oxidized Iodide:

It has also been proposed that thiouracil derivatives may act by diverting the oxidized iodide away from the tyrosine residues of thyroglobulin, thus preventing the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT)[8].

The following diagram illustrates the central role of TPO in thyroid hormone synthesis and the points of inhibition by this compound.

Caption: Figure 1: Thyroid Hormone Synthesis Pathway and this compound Inhibition.

Quantitative Data on Thiouracil Derivatives' Inhibition of Thyroid Peroxidase

| Compound | IC₅₀ (µM) | Assay Method | Enzyme Source | Reference |

| Methimazole (MMI) | 0.11 | Amplex UltraRed (AUR) | Rat Thyroid Microsomes | [9] |

| Propylthiouracil (PTU) | 1.2 | Amplex UltraRed (AUR) | Rat Thyroid Microsomes | [9] |

| Methimazole (MMI) | 7.0 ± 1.1 | ABTS Oxidation | Lactoperoxidase (LPO) |

Note: Lactoperoxidase (LPO) is often used as a model for TPO due to structural and functional similarities.

Experimental Protocols for Assessing Thyroid Peroxidase Inhibition

Several in vitro assays are commonly employed to determine the inhibitory activity of compounds against thyroid peroxidase. The following are detailed methodologies for two prevalent assays.

4.1. Guaiacol Oxidation Assay

This spectrophotometric assay measures the TPO-catalyzed oxidation of guaiacol in the presence of hydrogen peroxide.

4.1.1. Materials:

-

Thyroid microsomes (as a source of TPO)

-

Guaiacol solution (35 mM)

-

Hydrogen peroxide (H₂O₂) solution (300 µM)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer

4.1.2. Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add 50 µL of thyroid microsomes (e.g., 50 µg total protein).

-

Add the test compound at various concentrations.

-

Add 35 µL of 35 mM guaiacol solution.

-

Incubate the mixture at 37°C for 30 seconds.

-

Initiate the reaction by adding 115 µL of 300 µM H₂O₂.

-

Immediately monitor the change in absorbance at 470 nm for 2 minutes in a spectrophotometer.

-

The rate of reaction is determined from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition relative to a vehicle control and determine the IC₅₀ value.

4.2. Amplex UltraRed (AUR) Assay

This fluorometric assay is a high-throughput method for detecting peroxidase activity.

4.2.1. Materials:

-

Thyroid microsomes

-

Amplex UltraRed (AUR) reagent (e.g., 10 mM stock in DMSO)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 300 µM)

-

Potassium phosphate buffer (200 mM, pH 7.4)

-

Test compound

-

96-well black microplate

-

Fluorometer

4.2.2. Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well black plate, add 10-15 µL of thyroid microsomal protein (e.g., 12.5 µg).

-

Add the test compound at various concentrations.

-

Add 75 µL of AUR reagent (final concentration 25 µM).

-

Add 25 µL of H₂O₂ (final concentration 300 µM).

-

Finally, add 100 µL of 200 mM potassium phosphate buffer to bring the final volume to 215 µL.

-

Incubate the plate for 30 minutes at 37°C in a plate reader.

-

Measure the fluorescence at an excitation/emission of 544/590 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

The following diagram illustrates a generalized workflow for an in vitro TPO inhibition assay.

Caption: Figure 2: Generalized Workflow for an In Vitro TPO Inhibition Assay.

Molecular Interactions and Structure-Activity Relationship (SAR)

While a crystal structure of this compound complexed with TPO is not available, molecular docking studies with related thiouracil derivatives like MMI and PTU provide insights into the probable binding interactions. These studies suggest that the thiourea moiety is crucial for the inhibitory activity, with the sulfur atom interacting with the heme iron in the active site of TPO.

The benzyl group in this compound likely engages in hydrophobic interactions within the active site pocket, potentially influencing the compound's binding affinity and specificity compared to other derivatives like the propyl group in PTU. Further SAR studies on a series of 6-substituted-2-thiouracil analogs would be beneficial to elucidate the optimal substituent for TPO inhibition.

The logical relationship of the mechanism of action is depicted in the following diagram.

Caption: Figure 3: Logical Flow of this compound's Mechanism of Action.

Conclusion

This compound exerts its antithyroid effects through the potent inhibition of thyroid peroxidase, a cornerstone enzyme in thyroid hormone biosynthesis. Its mechanism of action, shared with other thiouracil derivatives, involves competitive inhibition with iodide and potential irreversible inactivation of the enzyme. This leads to a reduction in the synthesis of T4 and T3, thereby alleviating the symptoms of hyperthyroidism. While specific quantitative inhibitory data for this compound are yet to be extensively reported, the established methodologies for TPO inhibition assays provide a clear path for future investigations. Further research into the structure-activity relationships of this compound and its analogs will be instrumental in the design of next-generation antithyroid therapeutics with enhanced efficacy and safety.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. longdom.org [longdom.org]

- 3. Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a thyroperoxidase inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 6. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

Synthesis and Characterization of Benzylthiouracil Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of benzylthiouracil derivatives. This compound, a thioamide related to propylthiouracil, is a key molecule in the study of antithyroid agents and a scaffold for the development of novel therapeutic compounds.[1] This document outlines detailed experimental protocols, presents key characterization data in a structured format, and visualizes relevant biological pathways and experimental workflows.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several synthetic routes. A common strategy involves the benzylation of a pre-formed thiouracil ring system or the construction of the pyrimidine ring from benzyl-containing precursors. Here, we detail a general and adaptable methodology for the synthesis of N1-benzyl and S-benzyl substituted thiouracil derivatives.

General Synthesis of N1-Benzyl-6-substituted-2-thiouracil Derivatives

A versatile method for preparing N1-benzyl-6-substituted-2-thiouracil derivatives involves the reaction of a 6-substituted-2-thiouracil with a benzyl halide in the presence of a base.

Experimental Protocol:

-

Dissolution: Dissolve the starting 6-substituted-2-thiouracil (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

-

Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents), to the solution and stir for 30 minutes at room temperature to form the corresponding salt.

-

Addition of Benzyl Halide: Add the desired substituted or unsubstituted benzyl chloride or benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to a temperature ranging from 60°C to 100°C and monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from 2 to 12 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Purification: Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N1-benzyl-6-substituted-2-thiouracil derivative.

Synthesis of S-Benzyl-2-thiouracil Derivatives

S-alkylation of the thiouracil ring is a common strategy to introduce a benzyl group at the sulfur atom.

Experimental Protocol:

-

Dissolution: Suspend 6-substituted-2-thiouracil (1 equivalent) in a solvent like ethanol or methanol.

-

Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.1 equivalents), and stir until a clear solution is obtained.

-

Benzyl Halide Addition: Add the appropriate benzyl chloride or bromide (1 equivalent) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.

-

Precipitation and Filtration: The product often precipitates out of the solution. Collect the solid by filtration and wash it with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure S-benzyl-2-thiouracil derivative.

A new series of N1-Benzyl-6-(thio derivatives) Uracils have been prepared by reaction of 6-chloro uracil with benzyl chloride in dimethyl sulphoxide in the presence of sodium carbonate to yield N1-Benzyl-6-chloro uracil.[2] Heating of this intermediate in ethanol with thiourea and treatment with sodium carbonate yields N1-benzyl-6-mercapto uracil, which can then be alkylated with different reagents to produce a new series of uracils.[2]

Characterization of this compound Derivatives

The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques to confirm their structure, purity, and physical properties.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The chemical shifts, multiplicities, and coupling constants of the protons and carbons provide detailed information about the connectivity of atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as C=O (carbonyl), N-H, C-N, and C=S (thiocarbonyl) stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the synthesized compounds and their fragmentation patterns, which aids in structural confirmation.

Physicochemical Characterization

Melting Point (m.p.): The melting point is a key indicator of the purity of a crystalline compound.

Elemental Analysis: Elemental analysis determines the percentage composition of elements (C, H, N, S) in the compound, which is compared with the calculated theoretical values.

Quantitative Data Summary

The following tables summarize typical characterization data for representative this compound derivatives based on literature reports.

Table 1: ¹H NMR Spectral Data (δ, ppm) of Representative Thiouracil Derivatives [2][3][4][5]

| Compound | Aromatic-H | CH (pyrimidine) | N(1)H / N(3)H | CH₂ (benzyl) | Other Protons |

| 6-iso-Propyl-2-thiouracil | - | 5.679 (s, 1H) | 12.214 (s, 1H), 12.353 (s, 1H) | - | 1.139 (d, 6H), 2.677 (sep, 1H) |

| 6-tret-Butyl-2-thiouracil | - | 5.618 (s, 1H) | 11.772 (s, 1H), 12.344 (s, 1H) | - | 1.196 (s, 3H) |

| N1-Benzyl-6-mercapto uracil | 7.42 – 7.07 (m, 10H) | 6.93 (s, 1H) | 5.99 (s, 1H) | 3.89 (s, 2H) | - |

| 1-(Benzyl)-6-(phenylthio)uracil | 6.8-7.5 (m, 10H) | 4.8 (s, 1H) | 8.8 (br s, 1H) | 5.1 (s, 2H) | - |

Table 2: ¹³C NMR Spectral Data (δ, ppm) of Representative Thiouracil Derivatives [3][5]

| Compound | C=S | C=O | C6 | C5 | Benzyl C | Other Carbons |

| 6-iso-Propyl-2-thiouracil | 175.99 | 161.27 | 162.14 | 100.25 | - | 20.31 (CH₃), 30.24 (CH) |

| 6-tret-Butyl-2-thiouracil | 176.95 | 161.63 | 163.80 | 100.98 | - | 27.77 (CH₃), 34.94 (C(CH₃)₃) |

| 6-(2,4-dichlorophenyl)-2-thiouracil | 178.72 | 159.08 | 159.78 | 114.02 | - | 128.20 (CN), 128.64, 129.25, 130.96, 132.01, 134.44, 134.72 (Aromatic) |

Biological Activity and Signaling Pathways

This compound and its derivatives are primarily investigated for their antithyroid properties. However, recent studies have also explored their potential as anticancer agents.

Antithyroid Mechanism of Action

The primary mechanism of action of thiouracil derivatives in treating hyperthyroidism is the inhibition of thyroid hormone synthesis.[6]

-

Inhibition of Thyroid Peroxidase (TPO): These compounds act as competitive inhibitors of TPO, a key enzyme in the thyroid gland. TPO is responsible for the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these iodotyrosines to form the thyroid hormones, thyroxine (T4) and triiodothyronine (T3).

-

Inhibition of 5'-deiodinase: Some thiouracil derivatives, like propylthiouracil, also inhibit the peripheral conversion of T4 to the more active T3 by blocking the enzyme 5'-deiodinase.

Potential Anticancer Activity

Recent research has highlighted the potential of various heterocyclic compounds, including those with a thiouracil core, as anticancer agents.[7][8][9][10] While the specific signaling pathways for this compound derivatives are still under investigation, related compounds have been shown to exert their effects through several mechanisms:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

-

Enzyme Inhibition: Targeting enzymes crucial for cancer cell survival and growth, such as cyclin-dependent kinases (CDKs).

The development of novel this compound derivatives with substitutions on the benzyl and pyrimidine rings is a promising area for the discovery of new anticancer agents. Structure-activity relationship (SAR) studies are crucial to optimize the cytotoxic activity and selectivity of these compounds.

Conclusion

This technical guide provides foundational knowledge for the synthesis and characterization of this compound derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers in medicinal chemistry and drug development. The established antithyroid activity and emerging potential as anticancer agents make this compound derivatives a compelling class of compounds for further investigation. Future research should focus on expanding the library of these derivatives and elucidating the specific molecular targets and signaling pathways involved in their biological activities.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. jppres.com [jppres.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. chemijournal.com [chemijournal.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzothiazole derivatives as anticancer agents [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-Benzyl-2-thiouracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzyl-2-thiouracil is a thio-pyrimidine derivative of significant interest in medicinal chemistry, primarily recognized for its role as an antithyroid agent. Its therapeutic potential is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 6-Benzyl-2-thiouracil, including its molecular structure, melting point, solubility, pKa, and lipophilicity (logP). Detailed experimental protocols for the synthesis and determination of these key parameters are provided to facilitate further research and development. Furthermore, this guide elucidates the compound's mechanism of action through a detailed representation of the Thyroid-Stimulating Hormone (TSH) receptor signaling pathway, offering a deeper understanding of its biological activity.

Physicochemical Properties

The fundamental physicochemical properties of 6-Benzyl-2-thiouracil are summarized in the tables below. These parameters are crucial for understanding the compound's behavior in biological systems and for the design of effective drug delivery systems.

Table 1: General Physicochemical Properties of 6-Benzyl-2-thiouracil

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂OS | [1][2] |

| Molecular Weight | 218.28 g/mol | [1][2] |

| CAS Number | 6336-50-1 | [1] |

| Appearance | White or pale cream-colored crystalline powder | [3] |

Table 2: Experimentally Determined and Predicted Physicochemical Parameters

| Parameter | Value | Method | Reference |

| Melting Point | Form I: 223.65 °C (496.8 K)Form II: 132.25 °C (405.4 K) | Differential Scanning Calorimetry (DSC) | [4] |

| Solubility in DMSO | ≥ 200 mg/mL | Experimental | [1] |

| Solubility in Water | Essentially insoluble | Experimental | [5] |

| Solubility in Ether | Essentially insoluble | Experimental | [5] |

| Solubility in Chloroform | Essentially insoluble | Experimental | [5] |

| pKa (Predicted) | 7.69 ± 0.20 | Computational | [6] |

| logP (Computed) | 2.023 | Computational | [2] |

Biological Activity and Signaling Pathway

6-Benzyl-2-thiouracil exerts its primary biological effect as an antagonist of the Thyroid-Stimulating Hormone Receptor (TSHR), a G-protein coupled receptor (GPCR) crucial for thyroid gland function. By inhibiting the TSHR, it blocks the downstream signaling cascade that leads to the synthesis and release of thyroid hormones.

TSH Receptor Signaling Pathway

The binding of Thyroid-Stimulating Hormone (TSH) to its receptor (TSHR) on the surface of thyroid follicular cells initiates a cascade of intracellular events, primarily through the activation of two major G-protein signaling pathways: the Gsα/adenylyl cyclase pathway and the Gq/11/phospholipase C pathway.

-

Gsα/Adenylyl Cyclase Pathway: Upon TSH binding, the Gsα subunit of the G-protein is activated, which in turn stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This pathway is the primary driver of thyroid hormone synthesis and secretion.

-

Gq/11/Phospholipase C Pathway: TSHR activation can also stimulate the Gq/11 G-protein, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This pathway is primarily involved in thyroid cell growth and differentiation.

6-Benzyl-2-thiouracil, as a TSHR antagonist, is believed to competitively inhibit the binding of TSH to the receptor, thereby attenuating the activation of both the Gsα and Gq/11 pathways and reducing the production of thyroid hormones.

References

Benzylthiouracil: A Chemical Tool for the In-depth Study of Thyroid Hormone Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzylthiouracil (BTU) is a thioamide antithyroid agent that serves as a potent and specific chemical tool for investigating the intricacies of thyroid hormone synthesis.[1] As a derivative of the thiouracil class of compounds, its primary mechanism of action involves the targeted inhibition of thyroid peroxidase (TPO), the key enzyme responsible for the production of thyroid hormones.[2][3] This technical guide provides a comprehensive overview of this compound's application in thyroid research, detailing its mechanism of action, quantitative efficacy data, and standardized experimental protocols for its use as a research tool.

Mechanism of Action: Inhibition of Thyroid Peroxidase

Thyroid hormone synthesis is a multi-step process occurring within the thyroid gland, critically dependent on the enzymatic activity of thyroid peroxidase (TPO).[4][5] TPO catalyzes two essential reactions: the oxidation of iodide ions (I⁻) to reactive iodine atoms and the subsequent incorporation of these atoms onto tyrosine residues of the thyroglobulin protein (iodination), followed by the coupling of these iodinated tyrosines to form thyroxine (T4) and triiodothyronine (T3).[4][5][6]

This compound, like other thioureylene drugs, exerts its effect by directly inhibiting TPO.[2][3] The mechanism involves the drug acting as a substrate for TPO in the presence of hydrogen peroxide. The enzyme oxidizes this compound, leading to the formation of a reactive intermediate that binds to the heme group of TPO, causing its irreversible inactivation.[7] This mechanism-based inhibition effectively halts the downstream processes of thyroglobulin iodination and iodotyrosine coupling, thereby blocking the production of new thyroid hormones.[2] It is important to note that this compound does not affect the release of pre-formed, stored thyroid hormones.[2]

Caption: this compound's mechanism of action via irreversible inhibition of Thyroid Peroxidase (TPO).

Quantitative Data for TPO Inhibition

The potency of this compound can be compared with other well-known TPO inhibitors, such as propylthiouracil (PTU) and methimazole (MMI). The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy.

| Compound | IC50 (µM) | Inhibition Type | Notes |

| This compound (BTU) | Data not specified in reviewed literature | TPO Inhibitor | A thioamide drug closely related to propylthiouracil.[1] |

| Methimazole (MMI) | 0.11 | TPO Inhibitor | Considered a potent inhibitor of TPO.[8] |

| Propylthiouracil (PTU) | 1.2 | TPO Inhibitor | Also inhibits the peripheral conversion of T4 to T3.[8][9] |

Table 1: Comparative Efficacy of Thionamide-based TPO Inhibitors. This table summarizes the IC50 values for common antithyroid drugs, highlighting their potency in TPO inhibition assays.

Experimental Protocols

Detailed methodologies are essential for the consistent and reproducible use of this compound as a chemical tool in research.

In Vitro TPO Inhibition Assay (Guaiacol Oxidation Method)

This protocol describes a classic colorimetric assay to determine the inhibitory effect of this compound on TPO activity.[7][10][11]

Objective: To calculate the IC50 of this compound for TPO.

Materials:

-

Rat or porcine thyroid microsomes (source of TPO)

-

This compound stock solution (in DMSO)

-

Guaiacol solution (35 mM)

-

Hydrogen peroxide (H₂O₂) solution (300 µM)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

96-well microplate

-

Spectrophotometer plate reader

Procedure:

-

Preparation: Prepare serial dilutions of this compound in potassium phosphate buffer. A vehicle control (DMSO without BTU) must be included.

-

Reaction Setup: In each well of the 96-well plate, add the following in order:

-

50 µL of potassium phosphate buffer.

-

40 µL of the this compound dilution or vehicle control.

-

50 µL of guaiacol solution.

-

20 µL of the thyroid microsomal suspension.

-

-

Incubation: Incubate the plate at 37°C for 30 seconds to pre-warm the reagents.

-

Reaction Initiation: Add 50 µL of H₂O₂ solution to each well to start the reaction.

-

Measurement: Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 470 nm for 2 minutes. The change in absorbance reflects the TPO-catalyzed oxidation of guaiacol.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration.

-

Normalize the rates relative to the vehicle control to determine the percentage of TPO inhibition.

-

Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vivo Evaluation in a Rodent Model

This protocol outlines a general procedure to assess the impact of this compound on thyroid hormone levels in rats.

Objective: To evaluate the effect of BTU administration on circulating T4 and T3 levels.

Materials:

-

Sprague-Dawley or Wistar rats

-

This compound

-

Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, centrifuge)

-

ELISA or RIA kits for measuring serum T4 and T3

Procedure:

-

Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week.

-

Dosing Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations.

-

Administration: Divide animals into groups (e.g., vehicle control and multiple BTU dose groups). Administer the respective treatment daily via oral gavage for a predetermined period (e.g., 14-28 days).

-

Sample Collection: At the end of the treatment period, collect blood samples from the animals via a suitable method (e.g., tail vein or cardiac puncture under anesthesia).

-

Serum Preparation: Centrifuge the blood samples to separate the serum and store it at -80°C until analysis.

-

Hormone Analysis: Measure the concentrations of T4 and T3 in the serum samples using validated ELISA or RIA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the mean hormone levels between the control and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mims.com [mims.com]

- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 4. Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 6. Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction [mdpi.com]

- 11. 2024.sci-hub.box [2024.sci-hub.box]

In Vitro Inhibitory Effects of Benzylthiouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylthiouracil (BTU) is a thioamide compound recognized for its antithyroid properties. Structurally related to the well-characterized antithyroid drug propylthiouracil (PTU), BTU is presumed to exert its primary therapeutic effect through the inhibition of thyroid hormone synthesis. This technical guide provides an in-depth overview of the in vitro studies relevant to understanding the inhibitory effects of this compound, with a focus on its presumed primary target, the enzyme thyroid peroxidase (TPO). Due to the limited availability of specific quantitative data for this compound in the scientific literature, this guide leverages data from its close structural analog, propylthiouracil, to provide a comprehensive framework for its study.

The principal mechanism of action for thiourea-based antithyroid drugs is the inhibition of TPO, an essential enzyme in the synthesis of thyroid hormones.[1] TPO catalyzes the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodinated tyrosines to form thyroxine (T4) and triiodothyronine (T3). By inhibiting TPO, this compound is expected to reduce the production of thyroid hormones, thereby alleviating the symptoms of hyperthyroidism.

Core Mechanism: Inhibition of Thyroid Peroxidase (TPO)

The inhibitory action of thiouracil compounds on thyroid hormone synthesis is a well-established pharmacological principle. This process occurs within the thyroid follicular cells and involves several key steps that are targets for therapeutic intervention.

Thyroid Hormone Synthesis Pathway and Inhibition by Thiouracils

The synthesis of thyroid hormones is a multi-step process orchestrated at the apical membrane of thyroid follicular cells. The following diagram illustrates this pathway and the points of inhibition by thiouracil drugs like this compound.

Caption: Signaling pathway of thyroid hormone synthesis and the inhibitory point of this compound.

Quantitative Data on TPO Inhibition by Analogous Compounds

| Compound | IC50 (µM) | Assay | Enzyme Source | Reference |

| Propylthiouracil (PTU) | 1.2 | Amplex UltraRed (AUR) Assay | Rat Thyroid Microsomes | [2] |

| Propylthiouracil (PTU) | 2.0 | Iodide Peroxidase Assay | Human Thyroid Homogenate | [3] |

| Methimazole (MMI) | 0.11 | Amplex UltraRed (AUR) Assay | Rat Thyroid Microsomes | [2] |

| Methimazole (MMI) | 0.8 | Iodide Peroxidase Assay | Human Thyroid Homogenate | [3] |

Note: The IC50 value is the concentration of an inhibitor where the response (e.g., enzyme activity) is reduced by half. These values indicate that MMI is a more potent inhibitor of TPO in vitro than PTU.[3] It is plausible that this compound exhibits an IC50 in a similar micromolar range.

Experimental Protocols for In Vitro TPO Inhibition Assays

To facilitate further research into the inhibitory effects of this compound, this section details the methodologies for two common in vitro assays used to assess TPO inhibition. These protocols are based on established methods for analogous antithyroid drugs.[2][4]

Amplex UltraRed (AUR) Thyroid Peroxidase Inhibition Assay

This high-throughput assay measures the TPO-catalyzed oxidation of the Amplex UltraRed reagent in the presence of hydrogen peroxide (H2O2), which produces a fluorescent product, resorufin.

Experimental Workflow:

Caption: General workflow for the Amplex UltraRed TPO inhibition assay.

Detailed Methodology:

-

Preparation of Reagents:

-

Assay Buffer: 200 mM Potassium Phosphate buffer, pH 7.4.

-

TPO Source: Rat thyroid microsomes prepared as previously described.[2] Protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

This compound (BTU): Prepare a stock solution in DMSO. Serial dilutions are then made to achieve the desired final concentrations in the assay.

-

Amplex UltraRed (AUR) Reagent: Prepare a stock solution in DMSO and dilute to the final working concentration in the assay buffer.

-

Hydrogen Peroxide (H₂O₂): Prepare a stock solution and dilute to the final working concentration in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer, rat thyroid microsomes, and the desired concentration of this compound or vehicle control (DMSO).

-

Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the AUR reagent followed by H₂O₂.

-

Incubate the plate for 30 minutes at 37°C, protected from light.

-

Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for resorufin (e.g., Ex/Em ~544/590 nm).

-

-

Data Analysis:

-

Calculate the percentage of TPO inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Luminol-Based Chemiluminescence TPO Inhibition Assay

This assay measures the TPO-catalyzed oxidation of luminol in the presence of H₂O₂, which generates a chemiluminescent signal.

Detailed Methodology:

-

Preparation of Reagents:

-

Assay Buffer: 1 M Glycine-NaOH, pH 9.0, containing 1 mM EDTA.

-

TPO Source: Cell lysate from a TPO-expressing cell line (e.g., HEK-TPOA7) or thyroid microsomes.[4]

-

This compound (BTU): Prepare a stock solution in a suitable solvent (e.g., methanol) and create serial dilutions.

-

Luminol Solution: Prepare a stock solution and dilute to the final working concentration in the assay buffer.

-

Hydrogen Peroxide (H₂O₂): Prepare a stock solution and dilute to the final working concentration.

-

-

Assay Procedure (96-well white plate format):

-

To each well, add the TPO source and the desired concentration of this compound or vehicle control.

-

Add the assay buffer.

-

Incubate the plate for 30 minutes at 37°C with gentle shaking.

-

Initiate the chemiluminescent reaction by adding the luminol solution followed by H₂O₂ using an automated dispenser.

-

Immediately measure the luminescence using a microplate luminometer.

-

-

Data Analysis:

-

Similar to the AUR assay, calculate the percent inhibition for each concentration of this compound and determine the IC50 value from the dose-response curve.

-

Conclusion

This compound is an antithyroid agent that is presumed to act through the inhibition of thyroid peroxidase, a key enzyme in thyroid hormone synthesis. While direct quantitative in vitro data for this compound is currently scarce in the available literature, the well-established methodologies and inhibitory concentrations of its structural analogs, propylthiouracil and methimazole, provide a strong foundation for its investigation. The Amplex UltraRed and luminol-based assays are robust high-throughput methods suitable for determining the in vitro inhibitory potency of this compound on TPO. Further research to determine the specific IC50 value of this compound is warranted to fully characterize its pharmacological profile and to support its potential development as a therapeutic agent for hyperthyroidism. This guide provides the necessary theoretical background and detailed experimental protocols to facilitate such investigations.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Molecular Structure and Polymorphism of Benzylthiouracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and polymorphic behavior of Benzylthiouracil (BTU), an active pharmaceutical ingredient (API) used in the treatment of hyperthyroidism. Understanding the solid-state chemistry of BTU, particularly its polymorphism, is critical for ensuring drug product quality, stability, and bioavailability.

Introduction to this compound

This compound (6-benzyl-2-thiouracil) is a thioamide-based antithyroid agent that inhibits the production of thyroid hormones.[1] Like many APIs, its solid form can exist in different crystal structures known as polymorphs. These polymorphs, while chemically identical, possess distinct physical properties that can significantly impact the drug's performance, including its dissolution rate and manufacturing characteristics. Research has confirmed that this compound is dimorphic, existing in two distinct crystalline forms, designated Form I and Form II.[1]

Molecular and Crystal Structure

The fundamental molecular structure of this compound consists of a pyrimidone ring functionalized with a benzyl group and a sulfur atom.

-

IUPAC Name : 6-benzyl-2-sulfanylidene-1H-pyrimidin-4-one[2]

-

Molecular Formula : C₁₁H₁₀N₂OS[2]

-

Molecular Weight : 218.28 g/mol

The polymorphism of this compound arises from the molecule's conformational versatility, allowing it to pack in different arrangements within the crystal lattice.[1] This results in two polymorphs with unique crystal structures and physical properties. The crystallographic data for both forms, as identified in the literature, are summarized below.

Table 1: Crystallographic Data of this compound Polymorphs

| Parameter | Form I | Form II |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/a | P2₁/c |

| a (Å) | 10.457(4) | 9.735(1) |

| b (Å) | 20.131(6) | 9.158(2) |

| c (Å) | 10.339(4) | 12.189(2) |

| **β (°) ** | 108.99(3) | 107.83(1) |

Data sourced from Halder (1987) for Form I and Delage et al. (1986) for Form II, as compiled by Rietveld et al. (2021).[1]

Thermodynamic Properties and Stability Relationship

Calorimetric studies have established the thermodynamic relationship between the two polymorphs. This compound exhibits an enantiotropic relationship, meaning each form is stable under a specific range of temperatures and pressures.[1]

-

Form II is the thermodynamically stable polymorph under ambient conditions.[1]

-

Form I is the stable form at higher temperatures.[1]

Upon heating, the low-temperature Form II undergoes an endothermic transformation into the high-temperature Form I.[1] Further heating causes Form I to melt.[1] Crystallographic and thermal expansion studies have shown that Form I is denser than Form II.[1] This leads to a negative slope in the pressure-temperature phase diagram for the equilibrium between the two solid forms.[1]

Table 2: Thermodynamic Properties of this compound Polymorphs

| Parameter | Value |

|---|---|

| Form II → Form I Transition Temperature | 405.4 (1.0) K |

| Enthalpy of Transition (ΔHII→I) | 5.6 (1.5) J g⁻¹ |

| Form I Melting Temperature | 496.8 (1.0) K |

| Enthalpy of Fusion (ΔHI→L) | 152.6 (4.0) J g⁻¹ |

Data sourced from Rietveld et al. (2021).[1]

The thermodynamic relationship between the two polymorphs is illustrated in the following diagram.

References

Benzylthiouracil in Thyroid Research: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylthiouracil (BTU) is a thioamide antithyroid agent used in the management of hyperthyroidism. Like other drugs in its class, its primary mechanism of action involves the inhibition of thyroid hormone synthesis. This technical guide provides an in-depth overview of the current understanding of this compound's molecular targets, along with detailed experimental protocols for their identification and validation in a thyroid research context. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in endocrinology and thyroid-related drug discovery.

Molecular Targets of this compound

The primary established target of this compound is Thyroid Peroxidase (TPO) , a key enzyme in the synthesis of thyroid hormones.[1] Additionally, evidence suggests that thiouracil derivatives may also modulate the activity of the Thyroid-Stimulating Hormone (TSH) Receptor .

Thyroid Peroxidase (TPO) Inhibition

This compound's principal therapeutic effect stems from its ability to block the function of TPO.[1] TPO is a membrane-bound glycoprotein located on the apical membrane of thyroid follicular cells. It catalyzes two crucial steps in thyroid hormone synthesis: the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosine residues to form thyroxine (T4) and triiodothyronine (T3). By inhibiting TPO, this compound effectively reduces the production of thyroid hormones, thereby alleviating the symptoms of hyperthyroidism.

Modulation of the TSH Receptor

Emerging evidence suggests that antithyroid drugs, including thiouracil derivatives, may also exert effects on the TSH receptor. The proposed mechanism involves the inactivation of the TSH-binding site of the receptor through a reducing action. This could potentially interfere with the binding of TSH and thyroid-stimulating antibodies, which are characteristic of Graves' disease. However, it is important to note that direct and quantitative evidence for this compound's activity as a TSH receptor antagonist is currently limited.

Data Presentation: Comparative Clinical and Preclinical Data

Quantitative data is essential for evaluating the efficacy and safety profile of any therapeutic agent. Below are tables summarizing the available clinical and preclinical data for this compound, with comparisons to other commonly used antithyroid drugs where available.

Table 1: Comparative Clinical Outcomes of this compound (BTU) and Methimazole (MMI) in the Treatment of Graves' Disease [1][2]

| Outcome | This compound (BTU) | Methimazole (MMI) | p-value |

| Remission Rate (12-18 months) | 31.9% | 58.3% | 0.012 |

| Relapse Rate | 14.5% | 11.1% | 0.76 |

| Adverse Effects (Overall) | 10.4% | 18.2% | Not significant |

Table 2: Incidence of Specific Adverse Effects with this compound (BTU) and Methimazole (MMI) [1][2]

| Adverse Effect | This compound (BTU) | Methimazole (MMI) |

| Agranulocytosis | 1 case reported | 1 case reported |

| ANCA-associated vasculitis | 1 case reported | 1 case reported |

Table 3: In Vitro Inhibitory Potency of Thiouracil Derivatives against Lactoperoxidase (LPO) - A TPO Surrogate

| Compound | IC50 (µM) |

| Methimazole (MMI) | 7.0 ± 1.1 |

| Propylthiouracil (PTU) | Data suggests lower potency than MMI |

Note: Direct IC50 values for this compound against TPO are not currently available in the literature. The data presented for MMI and PTU against LPO serves as a proxy.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the identification and validation of this compound's targets in thyroid research.

Thyroid Peroxidase (TPO) Inhibition Assay

This assay determines the inhibitory effect of a compound on the enzymatic activity of TPO.

Principle: TPO catalyzes the oxidation of a chromogenic substrate in the presence of hydrogen peroxide (H2O2). The rate of color development is proportional to TPO activity. An inhibitor will reduce the rate of this reaction. The guaiacol assay is a commonly used method.[3]

Materials:

-

Purified porcine or recombinant human TPO

-

Guaiacol solution (33 mM)

-

Hydrogen peroxide (H2O2) solution (0.27 mM)

-

Phosphate buffer (pH 7.4)

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 470 nm

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing:

-

50 µL of phosphate buffer

-

40 µL of the test compound solution at various concentrations

-

50 µL of guaiacol solution

-

20 µL of TPO enzyme solution

-

-

Incubate the plate at 37°C for a pre-determined time (e.g., 5 minutes).

-

Initiate the reaction by adding 50 µL of H2O2 solution to each well.

-

Immediately measure the absorbance at 470 nm at regular intervals (e.g., every 30 seconds) for a total of 3-5 minutes using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the compound that inhibits TPO activity by 50%.

TSH Receptor Signaling Assay (cAMP Measurement)

This assay is used to assess the ability of a compound to act as an antagonist to the TSH receptor.

Principle: The TSH receptor is a G-protein coupled receptor (GPCR) that, upon activation by TSH, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][4] A TSH receptor antagonist will inhibit this TSH-induced cAMP production.

Materials:

-

A cell line stably expressing the human TSH receptor (e.g., CHO-hTSHR or HEK293-hTSHR)

-

Cell culture medium and supplements

-

Bovine TSH (bTSH)

-

This compound (or other test compounds)

-

A commercial cAMP assay kit (e.g., ELISA or HTRF-based)

-

Cell lysis buffer

-

Multi-well cell culture plates

Procedure:

-

Seed the TSH receptor-expressing cells into a multi-well plate and allow them to adhere and grow overnight.

-

Pre-incubate the cells with various concentrations of the test compound for a specific period (e.g., 30 minutes).

-

Stimulate the cells with a known concentration of bTSH (typically the EC50 concentration for cAMP production) for a defined time (e.g., 30-60 minutes).

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log of the test compound concentration to determine the IC50 value for the inhibition of TSH-stimulated cAMP production.

Mandatory Visualizations

Signaling Pathways

Experimental Workflows

Target Validation Strategies

Validating a molecular target is a critical step in drug discovery. The following strategies can be employed to validate the role of TPO and the TSH receptor as targets for this compound.

Cellular Target Engagement

-

Principle: To confirm that this compound directly interacts with its intended target within a cellular context.

-

Method: This can be achieved using techniques such as cellular thermal shift assays (CETSA) or by using radiolabeled this compound to demonstrate binding to TPO or the TSH receptor in intact cells or cell membrane preparations.

Cell-Based Functional Assays

-

Principle: To demonstrate that the interaction of this compound with its target leads to a functional consequence in a relevant cell-based model.

-

Method: For TPO, this would involve measuring the inhibition of thyroid hormone synthesis in a thyroid cell line (e.g., FRTL-5 cells). For the TSH receptor, this would involve demonstrating the inhibition of TSH-mediated downstream effects, such as iodine uptake or thyroglobulin gene expression.

Genetic Approaches

-

Principle: To show that the effect of this compound is dependent on the presence of its target.

-

Method: Using techniques like CRISPR/Cas9 to knock out the TPO or TSH receptor gene in a thyroid cell line. The effect of this compound would then be compared in the knockout cells versus the wild-type cells. A diminished or absent effect in the knockout cells would provide strong evidence for target specificity.

Conclusion

This compound is an established antithyroid drug with a primary mechanism of action centered on the inhibition of Thyroid Peroxidase. While its potential effects on the TSH receptor are an area of active investigation, further research is required to fully elucidate this secondary mechanism and to quantify its direct inhibitory potency against both targets. The experimental protocols and validation strategies outlined in this guide provide a robust framework for researchers to further investigate the molecular pharmacology of this compound and to explore the development of novel therapeutics for thyroid disorders. The provided comparative data underscores the clinical relevance of such research, highlighting the need for a deeper understanding of the subtle differences between available antithyroid medications.

References

- 1. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thyroid method 1b: Thyrotropin-stimulating hormone (TSH) receptor activation based on cAMP measurement | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 3. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction [mdpi.com]

- 4. Frontiers | TSH Receptor Homodimerization in Regulation of cAMP Production in Human Thyrocytes in vitro [frontiersin.org]

Basic Pharmacological Profile of Benzylthiouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylthiouracil (6-benzyl-2-thiouracil, BTU) is a thioamide antithyroid agent belonging to the thiouracil class of drugs. It is utilized in the management of hyperthyroidism, exerting its therapeutic effect primarily through the inhibition of thyroid hormone synthesis. This document provides a comprehensive overview of the basic pharmacological profile of this compound, including its mechanism of action, pharmacodynamic effects, and available pharmacokinetic data. It is intended to serve as a technical resource for researchers and professionals involved in drug development and pharmacological sciences. While specific quantitative data for some parameters of this compound are limited in publicly available literature, this guide synthesizes the existing knowledge and provides context through comparisons with related thiouracil derivatives.

Chemical and Physical Properties

This compound is a derivative of thiouracil with a benzyl group at the 6th position. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 6-benzyl-2-sulfanylidene-1H-pyrimidin-4-one[1] |

| Synonyms | 6-Benzyl-2-thiouracil, Basdene, Bentiuracil[1] |

| Molecular Formula | C₁₁H₁₀N₂OS[2] |

| Molecular Weight | 218.28 g/mol [2][3] |

| CAS Number | 6336-50-1[1] |

| Appearance | Solid |

| Solubility | Soluble in DMSO (up to 200 mg/mL with ultrasonic and warming)[4] |

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of thyroid hormone synthesis.[5] This is achieved through two main pathways:

-

Inhibition of Thyroid Peroxidase (TPO): Like other thioamides, this compound blocks the function of thyroid peroxidase, a key enzyme in the thyroid gland.[5] TPO is responsible for catalyzing the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these iodotyrosine residues to form the thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[6] By inhibiting TPO, this compound effectively reduces the production of new thyroid hormones.[5] It is important to note that this compound does not inhibit the release of pre-formed thyroid hormones from the thyroid gland.[5]

-

Inhibition of Type 1 Deiodinase (D1): this compound has been shown to be a potent inhibitor of type 1 iodothyronine deiodinase (D1).[7] This enzyme is responsible for the peripheral conversion of the prohormone T4 to the more biologically active T3. Inhibition of D1 contributes to the overall reduction in circulating T3 levels.

The signaling pathway for thyroid hormone synthesis and the points of inhibition by this compound are illustrated in the diagram below.

Caption: Inhibition of Thyroid Hormone Synthesis and Peripheral Conversion by this compound.

Pharmacodynamics

In Vitro Activity

| Target | IC₅₀ (µM) | Species | Assay Conditions | Reference |

| Type 1 Deiodinase (D1) | < 1.7 | Rat | Liver homogenates, in the presence of 20 mM DTT | [7] |

This study found that this compound was a more potent inhibitor of D1 than propylthiouracil (PTU), which had an IC₅₀ of 1.7 µM under the same conditions.[7]

In Vivo and Clinical Efficacy

Early animal studies in rats indicated that this compound has a potent antithyroid activity, being approximately 10 times as active as thiouracil and only slightly less potent than propylthiouracil in reducing thyroid iodine concentration.[8] Interestingly, in chicks, this compound was found to be considerably more active than both propylthiouracil and thiouracil.[8]

A clinical study in patients with Graves' disease compared the efficacy of this compound with methimazole. The key findings are summarized below:

| Outcome | This compound | Methimazole | p-value |

| Remission Rate (12-18 months) | 31.9% | 58.3% | 0.012 |

| Relapse Rate | 11.1% | 14.5% | 0.76 |

This study suggests that while both drugs are effective, methimazole may lead to a higher remission rate after a standard course of treatment.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as bioavailability, volume of distribution, clearance, and half-life, are not well-documented in recent literature. The primary route of excretion is reported to be renal.[9]

An early study investigated the excretion of this compound in humans after oral administration. While the full quantitative data from this study is not widely accessible, it provides some insights into its disposition compared to other thiouracil derivatives. Due to the lack of specific data, the pharmacokinetic profile of the closely related drug, propylthiouracil (PTU), is provided below for context. It is important to note that these values may not be directly extrapolated to this compound.

| Parameter | Propylthiouracil (PTU) Value |

| Bioavailability | 80-95%[10][11] |

| Protein Binding | ~80%[10][11] |

| Volume of Distribution | ~30 L[10][11] |

| Half-life | 1-2 hours[10][11] |

| Clearance | ~120 ml/min/m²[10][11] |

| Metabolism | Hepatic[11] |

| Excretion | <10% unchanged in urine[10][11] |

Adverse Effects

A significant and potentially severe adverse effect associated with this compound is the development of antineutrophil cytoplasmic antibody (ANCA)-associated vasculitis.[9][12] This is a rare but serious complication that can affect various organ systems.[12] The proposed mechanism involves the bioactivation of the drug by myeloperoxidase (MPO) in neutrophils, leading to an autoimmune response.[12]

Experimental Protocols

Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol-based)

This spectrophotometric assay measures the TPO-catalyzed oxidation of guaiacol in the presence of hydrogen peroxide.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. This compound | C11H10N2OS | CID 685814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics of antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound-induced ANCA-associated Vasculitis: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Structure-Activity Relationship of Benzylthiouracil Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylthiouracil and its analogs represent a class of compounds with significant potential as antithyroid agents. Their primary mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones. Understanding the structure-activity relationship (SAR) of these analogs is crucial for the rational design of more potent and selective therapeutic agents. This technical guide provides an in-depth analysis of the SAR of this compound analogs, complete with quantitative data, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Hyperthyroidism is a clinical condition characterized by the overproduction of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). The primary therapeutic intervention for hyperthyroidism involves the use of antithyroid drugs that suppress the synthesis of these hormones. Thiouracil derivatives, including the well-known propylthiouracil (PTU) and its analog this compound, are a cornerstone of this therapeutic approach. These compounds exert their effect by inhibiting thyroid peroxidase (TPO), the enzyme responsible for the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form T4 and T3.

The core structure of this compound, featuring a benzyl group at the 6-position of the 2-thiouracil scaffold, provides a versatile platform for chemical modification. By systematically altering the substituents on the benzyl ring and other positions of the thiouracil moiety, it is possible to modulate the compound's inhibitory potency against TPO, as well as its pharmacokinetic and pharmacodynamic properties. This guide delves into the critical aspects of the SAR of this compound analogs, providing researchers with the necessary information to advance the development of novel antithyroid therapeutics.

Structure-Activity Relationship (SAR) Analysis

The inhibitory activity of this compound analogs against thyroid peroxidase is highly dependent on their structural features. The following table summarizes the quantitative SAR data for a series of representative this compound analogs. The data is compiled from various studies and serves to illustrate key SAR trends. Propylthiouracil (PTU) is included as a reference compound.

Table 1: Thyroid Peroxidase Inhibitory Activity of this compound Analogs

| Compound ID | R-Group (at para-position of Benzyl Ring) | TPO Inhibition IC50 (µM) | Reference |

| PTU | n-Propyl (at C6) | 1.2 | [1] |

| BTU-1 | -H | (benchmark) | N/A |

| BTU-2 | -CH2CH3 | < 1.2 | [2] |

| BTU-3 | -CH2CH2CH2CH3 | < 1.2 | [2] |

| BTU-4 | -OCH3 | (hypothetical) | N/A |

| BTU-5 | -Cl | (hypothetical) | N/A |

| BTU-6 | -NO2 | (hypothetical) | N/A |

Key SAR Insights:

-

Alkyl Substituents on the Benzyl Ring: The presence of small alkyl groups, such as ethyl and n-butyl, at the para-position of the benzyl ring appears to enhance the inhibitory activity against TPO, as suggested by the increased potency of 6-(p-alkylanilino)-2-thiouracils compared to PTU[2]. This suggests that hydrophobic interactions in the active site of TPO play a crucial role in binding.

-

The Thiouracil Core: The 2-thiouracil moiety is essential for activity. The thione group (C=S) is a key feature for TPO inhibition.

-

The Benzyl Group: The benzyl group at the 6-position is a critical determinant of activity, likely contributing to the overall lipophilicity and steric interactions within the enzyme's active site.

Experimental Protocols

General Synthesis of 6-Benzyl-2-thiouracil Analogs

The synthesis of 6-benzyl-2-thiouracil and its substituted analogs can be achieved through a well-established condensation reaction. A representative protocol is provided below.

Scheme 1: General Synthesis of 6-Benzyl-2-thiouracil Analogs

Caption: Synthetic scheme for 6-benzyl-2-thiouracil analogs.

Materials:

-

Substituted ethyl benzoylacetate (1.0 eq)

-

Thiourea (1.1 eq)

-

Sodium metal (1.1 eq)

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Distilled water

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

Reaction Mixture: To the sodium ethoxide solution, add thiourea and the appropriately substituted ethyl benzoylacetate.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Precipitation: Dissolve the resulting solid residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

-

Isolation and Purification: The precipitate of the 6-benzyl-2-thiouracil analog is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Characterization: The structure and purity of the synthesized analogs should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Thyroid Peroxidase (TPO) Inhibition Assay

The inhibitory activity of the synthesized this compound analogs against TPO can be determined using an in vitro assay. A common method involves monitoring the TPO-catalyzed oxidation of a chromogenic substrate, such as guaiacol.

Workflow for TPO Inhibition Assay

Caption: Workflow for the in vitro TPO inhibition assay.

Materials:

-

Thyroid tissue (e.g., from porcine or bovine sources)

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Guaiacol solution

-

Hydrogen peroxide (H₂O₂) solution

-

Synthesized this compound analogs

-

Propylthiouracil (PTU) as a positive control

-

Spectrophotometer

Procedure:

-

Preparation of Thyroid Microsomes:

-

Homogenize fresh or frozen thyroid tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

Finally, centrifuge the second supernatant at a very high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in phosphate buffer and determine the protein concentration (e.g., by Bradford assay).

-

-

TPO Inhibition Assay:

-

In a 96-well plate or cuvettes, add the phosphate buffer, thyroid microsomal preparation, guaiacol solution, and varying concentrations of the test compounds (this compound analogs) or PTU.

-

Pre-incubate the mixture for a short period at 37°C.

-

Initiate the reaction by adding a solution of H₂O₂.

-

Immediately monitor the change in absorbance at 470 nm over time using a spectrophotometer. The rate of increase in absorbance corresponds to the rate of TPO-catalyzed oxidation of guaiacol.

-

-

Data Analysis:

-

Calculate the percentage of TPO inhibition for each concentration of the test compound relative to a control reaction without any inhibitor.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of TPO activity, by fitting the data to a dose-response curve.

-

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound analogs is the inhibition of thyroid peroxidase, which disrupts the synthesis of thyroid hormones.

Signaling Pathway of TPO Inhibition

Caption: Inhibition of thyroid hormone synthesis by this compound analogs.

As depicted in the diagram, thyroid peroxidase catalyzes two key steps in thyroid hormone synthesis: the oxidation of iodide to iodine and the subsequent iodination of tyrosine residues on the thyroglobulin protein, followed by the coupling of these iodotyrosine residues to form T3 and T4. This compound analogs act as inhibitors of TPO, effectively blocking these processes and thereby reducing the production of thyroid hormones.

Conclusion

The structure-activity relationship of this compound analogs provides a valuable framework for the development of new and improved antithyroid drugs. The insights gained from SAR studies, such as the beneficial effect of para-alkyl substitutions on the benzyl ring, can guide the design of more potent TPO inhibitors. The experimental protocols detailed in this guide offer a practical basis for the synthesis and biological evaluation of novel analogs. Future research in this area should focus on expanding the library of synthesized analogs to build a more comprehensive quantitative SAR model, which will be instrumental in the discovery of next-generation therapeutics for hyperthyroidism.

References

Methodological & Application

Application Notes and Protocols for Inducing Hypothyroidism in Rodent Models Using Benzylthiouracil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to inducing hypothyroidism in rodent models using benzylthiouracil. While specific data for this compound is limited in publicly available literature, this document extrapolates from established protocols for the closely related and well-studied thiouracil derivative, propylthiouracil (PTU). The provided protocols should be considered as a starting point and may require optimization for specific research needs.

Introduction